Technical Monograph: 2-Methyl-3-(pyridin-4-yl)propanoic Acid
Technical Monograph: 2-Methyl-3-(pyridin-4-yl)propanoic Acid
Executive Summary
2-Methyl-3-(pyridin-4-yl)propanoic acid (CAS: 322725-47-3) is a functionalized pyridine derivative serving as a critical building block in the synthesis of kinase inhibitors (e.g., ROCK, PIM) and GPCR ligands. Structurally, it acts as a constrained, non-proteinogenic amino acid analog—specifically a
This guide details the physicochemical behavior, validated synthetic pathways, and reactivity profile of this amphoteric scaffold.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound exists as a zwitterion in neutral aqueous media due to the basicity of the pyridine nitrogen and the acidity of the carboxylic tail. Understanding this ionization behavior is critical for purification and formulation.
Key Properties Table[7]
| Property | Value | Notes |
| IUPAC Name | 2-Methyl-3-(pyridin-4-yl)propanoic acid | |
| CAS Number | 322725-47-3 | |
| Molecular Formula | ||
| Molecular Weight | 165.19 g/mol | |
| Physical State | Off-white to pale yellow solid | Hygroscopic |
| pKa (Acid) | ~4.8 (Predicted) | Carboxylic acid deprotonation |
| pKa (Base) | ~5.3 (Predicted) | Pyridinium deprotonation |
| Isoelectric Point (pI) | ~5.05 | Minimum solubility pH region |
| logP | 1.2 | Lipophilic at neutral pH |
| Solubility | DMSO, Methanol, Dilute HCl, Dilute NaOH | Poor in non-polar solvents (Hexane, Et2O) |
Zwitterionic Equilibrium & Speciation
The solubility profile is dictated by pH. At pH < 4, the molecule is cationic (pyridinium); at pH > 6, it is anionic (carboxylate). In the intermediate range (pH 4–6), the neutral zwitterion predominates, often leading to precipitation during workup if the pH is not carefully managed.
Figure 1: pH-dependent speciation of 2-Methyl-3-(pyridin-4-yl)propanoic acid. The isoelectric point (pI) represents the region of lowest solubility, crucial for isolation via isoelectric precipitation.
Synthetic Methodologies
While several routes exist (e.g., alkylation of propionate enolates), the Knoevenagel-Hydrogenation sequence is preferred for scalability and safety. It avoids the use of 4-(chloromethyl)pyridine, which is unstable and a potent alkylating agent (vesicant).
Validated Route: Knoevenagel Condensation & Reduction
This route utilizes 4-pyridinecarboxaldehyde and methylmalonic acid. The decarboxylation occurs in situ or upon heating, followed by catalytic hydrogenation of the alkene.
Step 1: Condensation [1]
-
Reagents: 4-Pyridinecarboxaldehyde, Methylmalonic acid, Piperidine (cat.), Pyridine (solvent).
-
Conditions: Reflux (100–110°C) for 12–16 hours.
-
Mechanism: Knoevenagel condensation followed by thermal decarboxylation to yield (E)-2-methyl-3-(pyridin-4-yl)acrylic acid.
Step 2: Hydrogenation
-
Reagents:
(balloon or 1-3 bar), 10% Pd/C, Methanol. -
Conditions: RT, 4–6 hours.
-
Note: The pyridine ring is resistant to reduction under these mild conditions; only the exocyclic alkene is reduced.
Experimental Workflow Diagram
Figure 2: Two-step synthesis via Knoevenagel condensation and catalytic hydrogenation. This route minimizes hazardous waste and avoids unstable alkyl halides.
Detailed Protocol (Step-by-Step)
-
Condensation:
-
Charge a round-bottom flask with 4-pyridinecarboxaldehyde (1.0 eq) and methylmalonic acid (1.2 eq).
-
Add pyridine (5–10 volumes) and catalytic piperidine (0.1 eq).
-
Heat to reflux (
) for 16 hours. Evolution of gas indicates reaction progress. -
Workup: Cool to RT. Concentrate under reduced pressure to remove pyridine. Dissolve residue in saturated
. Wash with Ethyl Acetate (to remove unreacted aldehyde). Acidify aqueous layer to pH 4–5 with HCl to precipitate the acrylic acid intermediate. Filter and dry.
-
-
Reduction:
-
Dissolve the acrylic acid intermediate in Methanol (10 volumes).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under hydrogen atmosphere (balloon pressure sufficient) at room temperature.
-
Monitor by LC-MS for disappearance of the alkene peak.
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the target propanoic acid.
-
Chemical Reactivity & Derivatization
Amide Coupling (Drug Discovery Utility)
The carboxylic acid is the primary handle for derivatization.
-
Challenge: The basic pyridine nitrogen can interfere with activation agents or form N-acyl salts.
-
Solution: Use zwitterion-compatible coupling agents like HATU or EDC/HOBt in the presence of a tertiary base (DIPEA) to ensure the carboxylic acid is the reactive species.
-
Protection: If the pyridine nitrogen interferes significantly (rare in simple couplings), it can be temporarily protected as an N-oxide (using mCPBA) and reduced later (Zn/AcOH), though this is usually unnecessary.
Chiral Resolution
The synthesized product is a racemate. For drug development requiring a specific enantiomer (usually S-isomer for amino acid mimicry):
-
Chemical Resolution: Crystallization with chiral amines (e.g.,
-methylbenzylamine). -
Enzymatic Resolution: Esterification followed by kinetic resolution using Lipases (e.g., Candida antarctica Lipase B).
Applications in Drug Discovery[6][12]
This scaffold is a "Privileged Structure" in medicinal chemistry.
-
Kinase Inhibitors: The pyridine ring acts as a hinge binder (acceptor/donor motif), while the propanoic tail positions the solubilizing group or warhead into the solvent-exposed region.
-
ROCK Inhibitors: Rho-associated protein kinase (ROCK) inhibitors often utilize pyridine-linked spacers to span the ATP binding pocket.
-
Metabolic Stability: The
-methyl group blocks -oxidation, a common metabolic clearance pathway for linear fatty acid chains, significantly increasing the half-life ( ) of the drug candidate.
References
-
PubChem. "2-Methyl-3-(pyridin-4-yl)propanoic acid | C9H11NO2."[2] National Library of Medicine. [Link]
- Scifinder/CAS. "CAS Registry Number 322725-47-3." American Chemical Society.
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Cited for Heterocycle pKa grounding).[3]
-
European Patent Office. "Method for the preparation of pyridine derivatives." Patent EP0259687. [Link]
